4-(4-Acetyl-phenoxy)-butyric acid
Overview
Description
4-(4-Acetyl-phenoxy)-butyric acid is an organic compound with the molecular formula C12H14O4 It is a derivative of butyric acid, where the butyric acid moiety is substituted with a 4-(4-acetyl-phenoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetyl-phenoxy)-butyric acid typically involves the reaction of 4-acetylphenol with butyric acid derivatives. One common method is the Williamson ether synthesis, where 4-acetylphenol is reacted with butyric acid chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetyl-phenoxy)-butyric acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 4-(4-carboxy-phenoxy)-butyric acid.
Reduction: Formation of 4-(4-hydroxy-phenoxy)-butyric acid.
Substitution: Formation of various substituted phenoxy derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Acetyl-phenoxy)-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-phenoxy)-butyric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetyl group can undergo metabolic transformations, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-(4-Ethylphenoxy)-butanoic acid
- 4-(4-tert-Butylphenoxy)-butanoic acid
- 4-(4-Bromophenoxy)-butanoic acid
Comparison: 4-(4-Acetyl-phenoxy)-butyric acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where acetyl functionality is desired .
Properties
IUPAC Name |
4-(4-acetylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHIEZKOCYDCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368170 | |
Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65623-82-7 | |
Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-acetylphenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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